molecular formula C12H14O4 B1321690 Ethyl 4-ethoxybenzoylformate CAS No. 70080-61-4

Ethyl 4-ethoxybenzoylformate

Cat. No. B1321690
CAS RN: 70080-61-4
M. Wt: 222.24 g/mol
InChI Key: HJVOTTIXQHVSBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves esterification reactions, as seen in the synthesis of ethyl 3,4-dihydroxybenzoate, which was obtained through oxidation and esterification reactions using 4-methylcatechol as a starting material . Similarly, ethyl 4-ethoxybenzoylformate could be synthesized through a related esterification process, potentially starting from 4-ethoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of ethyl 4-ethoxybenzoylformate would likely resemble that of ethyl 4-aminobenzoate, which was characterized using various spectroscopic techniques and density functional theory (DFT) calculations . The structure of ethyl 4-ethoxybenzoylformate would feature an ester functional group and an ethoxy substituent on the benzene ring, influencing its electronic and steric properties.

Chemical Reactions Analysis

Ethyl benzoate derivatives can undergo a variety of chemical reactions. For instance, ethyl 4-hydroxybenzoate reacted with 1,2-dichloroethane to produce diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate . Ethyl 4-ethoxybenzoylformate could similarly participate in reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-ethoxybenzoylformate would be influenced by its functional groups. For example, the presence of the ethoxy group would affect its solubility in organic solvents and could also impact its boiling point and melting point. The chemical properties, such as reactivity towards nucleophiles or electrophiles, would be determined by the ester group and the electron-donating ethoxy substituent on the aromatic ring.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 4-Methoxyphenylacetic Acid : Ethyl 4-ethoxybenzoylformate is used in the synthesis of 4-methoxyphenylacetic acid through Friedel-Crafts reaction and Wolff-Kishner-Huang reduction, as explored by Zhu Jin-tao (2011) (Zhu Jin-tao, 2011).

Environmental Studies

  • Study of UV Filters in Environmental Waters : Ethyl 4-aminobenzoate (a related compound) is researched for its occurrence and transformation in environmental waters, with a focus on its photocatalytic profile, as investigated by Li et al. (2017) (Li et al., 2017).

Pharmaceutical Research

  • Synthesis of Pharmaceutical Intermediates : Ethyl 4-ethoxybenzoylformate is utilized in the efficient preparation of pharmaceutical intermediates, like in the synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate of repaglinide, as described by Salman et al. (2002) (Salman et al., 2002).

Antimicrobial and Antioxidant Studies

  • Antimicrobial and Antioxidant Compounds Synthesis : The compound plays a role in the synthesis of lignan conjugates with antimicrobial and antioxidant properties, as explored in a study by Raghavendra et al. (2016) (Raghavendra et al., 2016).

Material Science

  • Polymerization Studies : 1-Ethoxyvinylbenzocyclobutene, a compound related to ethyl 4-ethoxybenzoylformate, is studied for its polymerization properties to produce crosslinked polymers, as mentioned in a study by Pugh et al. (2013) (Pugh et al., 2013).

Catalysis Research

  • Catalysis in Hydroformylation : Research on hydroformylation of ethylene using monosubstituted rhodium-carbonyl catalysts involves ethyl compounds similar to ethyl 4-ethoxybenzoylformate, as investigated by Sparta et al. (2007) (Sparta et al., 2007).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-ethoxybenzoylformate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVOTTIXQHVSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604852
Record name Ethyl (4-ethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxybenzoylformate

CAS RN

70080-61-4
Record name Ethyl (4-ethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70080-61-4
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